molecular formula C15H11ClN2O2 B8564090 N-(6-oxo-5,6-dihydro-phenanthridin-2-yl)-chloroacetamide CAS No. 344458-29-3

N-(6-oxo-5,6-dihydro-phenanthridin-2-yl)-chloroacetamide

Cat. No.: B8564090
CAS No.: 344458-29-3
M. Wt: 286.71 g/mol
InChI Key: HMDOHPGJNQMWJO-UHFFFAOYSA-N
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Description

N-(6-oxo-5,6-dihydro-phenanthridin-2-yl)-chloroacetamide is a useful research compound. Its molecular formula is C15H11ClN2O2 and its molecular weight is 286.71 g/mol. The purity is usually 95%.
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Properties

CAS No.

344458-29-3

Molecular Formula

C15H11ClN2O2

Molecular Weight

286.71 g/mol

IUPAC Name

2-chloro-N-(6-oxo-5H-phenanthridin-2-yl)acetamide

InChI

InChI=1S/C15H11ClN2O2/c16-8-14(19)17-9-5-6-13-12(7-9)10-3-1-2-4-11(10)15(20)18-13/h1-7H,8H2,(H,17,19)(H,18,20)

InChI Key

HMDOHPGJNQMWJO-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C3=C(C=CC(=C3)NC(=O)CCl)NC2=O

Origin of Product

United States

Synthesis routes and methods I

Procedure details

To a suspension of the HCl salt of 2-amino-6(5H)-phenanthridinone (100 mg, 0.04 mmol) in DMF (5 mL), pyridine (0.5 mL) was added, followed by the addition of chloroacetyl chloride (0.2 mL, 0.002 mol) at 0° C. The reaction mixture was stirred at room temperature for 1 to 2 hrs. It was then poured over crushed ice, and the solid obtained was washed thoroughly with cold water. The solid was then dried under vacuum to give N-(6-oxo-5,6-dihydro-phenanthridin-2-yl)-choroacetamide (95 mg, 84%).
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5 mL
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0.5 mL
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0.2 mL
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Synthesis routes and methods II

Procedure details

To a suspension of HCl salt of 2-amino-6(5H)-phenanthridinone (3.4 g, 0.014 mol) in ethyl acetate (200 mL) was added saturated solution of sodium bicarbonate (200 mL), followed by addition of chloroacetyl chloride (5.6 mL, 0.07 mol). The reaction mixture was stirred at room temperature for 2 days. The solid that separated out was filtered and washed thoroughly with cold water. It was then dried under vacuum to give N-(6-oxo-5,6-dihydro-phenanthridin-2-yl)-chloroacetamide (3.35 gm, 85%).
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3.4 g
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200 mL
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200 mL
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5.6 mL
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Synthesis routes and methods III

Procedure details

Prepared from 2-amino-6(5H)-phenanthridinone 3 and chloroacetyl chloride according to General Procedure A. P-dioxane was used as solvent and 1.1 equivalent of sodium hydroxide as base. A white precipitation was formed after stirring the mixture for 2 ours. Purification of the precipitation by crystallization in dioxane gave a white solid (53% yield), mp 300-303° C. 1H-NMR (400 MHz, DMSO-d6), 11.71 (s, 1H), 10.45 (s, 1H), 8.63 (s, 1H), 8.33 (d, J=7.9 Hz, 1H), 8.27 (d, J=8.2 Hz, 1H), 7.89 (d, J=7.6 Hz, 1H), 7.46 (m, 2H), 7.34 (d, J=8.8 Hz, 1H), 4.30 (s, 2H). Anal. (C15H11ClN2O2), C H N.
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Yield
53%

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